molecular formula C21H20O11 B8023638 Naringenin-7-O-glucuronide

Naringenin-7-O-glucuronide

Cat. No. B8023638
M. Wt: 448.4 g/mol
InChI Key: BDCRTIDKZGEVEN-DNPGXZAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin 7-O-beta-D-glucuronide is a dihydroxyflavanone that is naringenin in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucuronosyl residue. It is a dihydroxyflavanone, a beta-D-glucosiduronic acid, a polyphenol and a member of 4'-hydroxyflavanones. It is functionally related to a naringenin.

Scientific Research Applications

  • Metabolism and Kinetics : Naringenin-7-O-glucuronide is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes in mammals, with metabolic abilities and regioselectivity differing between primates and rodents (Isobe et al., 2018).

  • Identification in Biological Fluids : It has been identified in human urine following the consumption of grapefruit juice, demonstrating its presence in human metabolism after dietary intake of citrus fruits (Davis et al., 2006).

  • Influence on Macrophage Gene Expression : Naringenin-7-O-glucuronide, along with other metabolites of naringenin, can affect macrophage gene expression, which is crucial in understanding its role in inflammatory processes and atherogenesis (Dall’Asta et al., 2013).

  • Gastrointestinal Interactions and Glycosylation : Studies on the gastrointestinal interactions of naringenin-7-O-glucuronide have shown that glycosylation can influence its absorption and metabolism (Choudhury et al., 1999).

  • Chemical Synthesis : Efforts have been made to chemically synthesize naringenin-7-O-glucuronide due to its potential health benefits and role as a major metabolite in humans after citrus fruit consumption (Khan et al., 2010).

  • Bioavailability and Pharmacokinetics : The bioavailability of naringenin is influenced by its conversion from rutinoside to glucoside, and naringenin-7-O-glucuronide plays a significant role in this process (Bredsdorff et al., 2010).

  • Protective Effects in Cardiomyocytes : Naringenin-7-O-glucoside has shown protective effects against doxorubicin-induced apoptosis in cardiomyocytes, suggesting its potential therapeutic applications in treating or preventing cardiomyopathy associated with doxorubicin (Han et al., 2008).

  • Efflux Transporter Interactions : The disposition of naringenin via the glucuronidation pathway is affected by efflux transporters, which is crucial for understanding its pharmacokinetics and metabolism (Xu et al., 2009).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRTIDKZGEVEN-DNPGXZAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringenin-7-O-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Naringenin-7-O-glucuronide
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Naringenin-7-O-glucuronide
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Naringenin-7-O-glucuronide
Reactant of Route 5
Naringenin-7-O-glucuronide
Reactant of Route 6
Naringenin-7-O-glucuronide

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